molecular formula C23H22N2O4 B2502636 7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 423130-79-4

7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B2502636
CAS RN: 423130-79-4
M. Wt: 390.439
InChI Key: LTMPRLUDPLXDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anticancer Properties

    A study on the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, closely related to the compound , revealed that these derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. They also showed promising results in inhibiting microbial growth, which suggests potential for developing new antimicrobial agents (Reddy et al., 2013).

  • Molluscicidal Activity

    Another related study found that derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines possess molluscicidal properties. This highlights their potential use in controlling snail populations that are vectors for diseases such as schistosomiasis (Nawwar et al., 1993).

Chemical Synthesis and Structural Analysis

  • Synthesis Techniques

    Research has developed practical methods for synthesizing complex derivatives of the compound, which can serve as a foundation for creating new drugs with enhanced biological activities. For instance, one study outlined a method for synthesizing an orally active CCR5 antagonist, showcasing the compound's versatility in drug development (Ikemoto et al., 2005).

  • Structural Analysis

    Detailed structural analysis of 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, which share a similar structural framework with the compound of interest, has provided insights into their molecular configuration and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential modifications to enhance desired properties (Castillo et al., 2009).

properties

IUPAC Name

7-methoxy-5-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-14-7-12-20(28-14)18-13-19-17-5-4-6-21(27-3)22(17)29-23(25(19)24-18)15-8-10-16(26-2)11-9-15/h4-12,19,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMPRLUDPLXDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-5-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

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